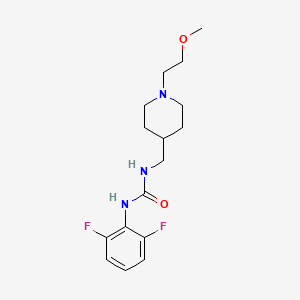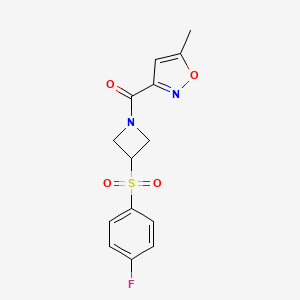
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a sulfonyl group, an azetidinyl ring, and a methylisoxazolyl moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Azetidinyl Ring: The azetidinyl ring can be synthesized through a cyclization reaction involving a suitable amine and a halogenated precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a sulfonyl chloride.
Attachment of the Methylisoxazolyl Moiety: The final step involves the formation of the isoxazole ring through a cycloaddition reaction, followed by the attachment of the methyl group via alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Desulfonylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
- (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
- (3-((4-Bromophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
- (3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
Uniqueness
The presence of the fluorine atom in (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for drug discovery and development.
特性
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4S/c1-9-6-13(16-21-9)14(18)17-7-12(8-17)22(19,20)11-4-2-10(15)3-5-11/h2-6,12H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTOMJKBHYWTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2799253.png)
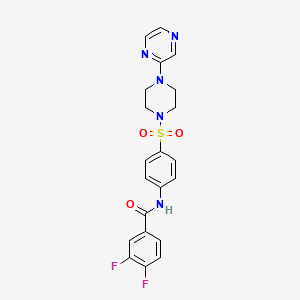
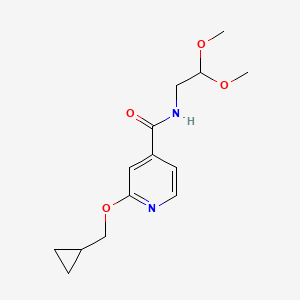
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2799261.png)

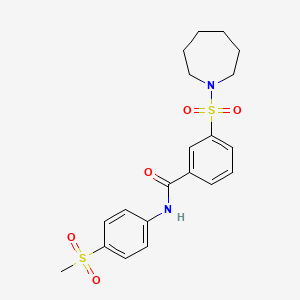
![(3-Bromophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2799267.png)

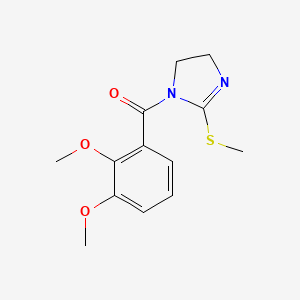
![N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2799271.png)
![2-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2799272.png)
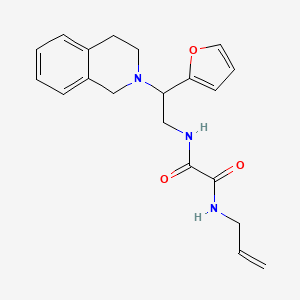
![N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2799274.png)
